![molecular formula C17H15F3N2O3 B4327493 ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate](/img/structure/B4327493.png)
ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate
描述
Ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate, also known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a type of adenosine triphosphate (ATP)-gated ion channel that is expressed on immune cells, including macrophages and microglia. Activation of the P2X7 receptor can trigger the release of pro-inflammatory cytokines and chemokines, which can contribute to the pathogenesis of various diseases, including chronic pain, neurodegenerative disorders, and autoimmune diseases. A-438079 has been shown to inhibit the activation of the P2X7 receptor and reduce inflammation in preclinical models, making it a promising candidate for the development of novel therapeutics.
作用机制
Ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate selectively binds to the P2X7 receptor and inhibits its activation by ATP. The P2X7 receptor is a ligand-gated ion channel that is expressed on immune cells and plays a key role in the regulation of inflammation. Activation of the P2X7 receptor can trigger the release of pro-inflammatory cytokines and chemokines, which can contribute to the pathogenesis of various diseases. By inhibiting the activation of the P2X7 receptor, ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate can reduce inflammation and potentially treat a range of inflammatory diseases.
Biochemical and Physiological Effects
ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate has been shown to have a range of biochemical and physiological effects in preclinical models. In addition to its anti-inflammatory effects, ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate has been shown to reduce neuropathic pain, improve cognitive function, and reduce the severity of multiple sclerosis. ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate has also been shown to reduce the production of reactive oxygen species and prevent oxidative stress in preclinical models.
实验室实验的优点和局限性
Ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate has several advantages for lab experiments. It is a highly selective antagonist of the P2X7 receptor and has been extensively validated in preclinical models. ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate is also relatively easy to synthesize and has a well-defined chemical structure, which makes it a useful tool for studying the role of the P2X7 receptor in various diseases. However, ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate also has a relatively short half-life, which can limit its efficacy in some experimental settings.
未来方向
There are several future directions for the study of ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Another direction is the testing of ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate in clinical trials for the treatment of various inflammatory diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to elucidate the precise mechanism of action of ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate and its potential effects on other signaling pathways. Overall, ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate represents a promising candidate for the development of novel therapeutics for the treatment of inflammatory diseases.
科学研究应用
Ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate has been extensively studied in preclinical models of various diseases. In a rat model of neuropathic pain, ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate was shown to reduce mechanical allodynia and thermal hyperalgesia by inhibiting the activation of the P2X7 receptor. In a mouse model of multiple sclerosis, ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate was shown to reduce the severity of disease by inhibiting the production of pro-inflammatory cytokines and chemokines. In a mouse model of Alzheimer's disease, ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate was shown to reduce neuroinflammation and improve cognitive function.
属性
IUPAC Name |
ethyl N-[4-[[4-(trifluoromethyl)benzoyl]amino]phenyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c1-2-25-16(24)22-14-9-7-13(8-10-14)21-15(23)11-3-5-12(6-4-11)17(18,19)20/h3-10H,2H2,1H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQDVSSYDAZMDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-(4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。